tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate: is a synthetic compound belonging to the class of pyridoindoles Pyridoindoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a pyridoindole precursor, followed by esterification to introduce the tert-butyl carboxylate group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions include substituted pyridoindoles, oxidized derivatives, and hydrolyzed carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel heterocyclic compounds with potential biological activities .
Biology and Medicine: In biological and medicinal research, this compound has shown promise as an anti-cancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, making it a candidate for further drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of compounds with specific properties tailored for various applications .
Wirkmechanismus
The mechanism of action of tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The compound may also interact with DNA, causing disruptions in the replication process.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
- tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrido[4,3-b]indole-5-carboxylate
Comparison: Compared to similar compounds, tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate stands out due to its specific bromine substitution, which imparts unique reactivity and biological activity. The presence of the tert-butyl ester group also enhances its stability and solubility, making it more suitable for various applications.
Eigenschaften
Molekularformel |
C16H15BrN2O2 |
---|---|
Molekulargewicht |
347.21 g/mol |
IUPAC-Name |
tert-butyl 7-bromopyrido[4,3-b]indole-5-carboxylate |
InChI |
InChI=1S/C16H15BrN2O2/c1-16(2,3)21-15(20)19-13-6-7-18-9-12(13)11-5-4-10(17)8-14(11)19/h4-9H,1-3H3 |
InChI-Schlüssel |
QWPLEZQMDWYWQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=C(C=NC=C2)C3=C1C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.